1-(5-Bromo-1H-indazol-1-yl)ethanone is an organic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of approximately 239.07 g/mol. This compound appears as a white solid and is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of various indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound's structure features a bromine atom at the 5-position of the indazole ring, which enhances its reactivity and potential for further chemical modifications.
The compound is classified under the indazole family, which consists of bicyclic compounds containing a fused benzene and pyrazole ring. Indazoles are recognized for their pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties . The specific compound 1-(5-Bromo-1H-indazol-1-yl)ethanone can be synthesized through various chemical methods, making it accessible for research and industrial applications.
The synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone typically involves several key steps:
The reaction conditions often require careful temperature control and inert atmospheres to prevent side reactions. For instance, bromination reactions typically occur at room temperature, while acetylation may require heating to facilitate the reaction .
1-(5-Bromo-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 1-(5-Bromo-1H-indazol-1-yl)ethanone involves its interaction with biological molecules. Its binding to specific enzymes can lead to either inhibition or activation, thereby influencing various biochemical pathways. This compound has shown potential in modulating enzyme activities and affecting gene expression through interactions with DNA and RNA .
Key chemical properties include:
The scientific uses of 1-(5-Bromo-1H-indazol-1-yl)ethanone are diverse:
Indazole derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and structural adaptability. These bicyclic heterocycles, comprising a pyrazole ring fused to benzene, exist predominantly as the thermodynamically stable 1H-tautomer, which is crucial for receptor binding [2] [5]. Indazole-containing drugs span multiple therapeutic areas:
The indazole nucleus enables diverse functionalization at N1, C3, C5, and C6 positions, facilitating structure-activity relationship (SAR) optimization. Multicomponent reactions (MCRs) efficiently generate indazole libraries for high-throughput screening, accelerating hit-to-lead development in drug discovery pipelines [4].
Table 1: Clinically Approved Indazole-Based Drugs
| Drug Name | Therapeutic Category | Biological Target |
|---|---|---|
| Pazopanib | Anticancer (Renal carcinoma) | Tyrosine kinases (VEGFR, PDGFR) |
| Niraparib | Anticancer (Ovarian cancer) | PARP enzyme |
| Benzydamine | Anti-inflammatory | COX inhibitor |
| Granisetron | Anti-emetic | 5-HT₃ receptor antagonist |
Bromination at the C5 position of indazole imparts distinct electronic and steric properties that enhance bioactivity:
In 1-(5-Bromo-1H-indazol-1-yl)ethanone (PubChem CID: 15278610), the bromine atom synergizes with the N1-acetyl group, enabling selective modifications at C3/C6 for anticancer and antimicrobial applications [1] [7].
Table 2: Impact of Bromine on Molecular Properties
| Parameter | 1H-Indazole | 5-Bromo-1H-Indazole | Change |
|---|---|---|---|
| Molecular Weight | 118.14 g/mol | 197.04 g/mol | +66.8% |
| LogP (Calculated) | 1.88 | 2.41 | +28.2% |
| Polar Surface Area | 28.7 Ų | 28.7 Ų | No change |
| Halogen Bond Acceptor | No | Yes | High significance |
Acetylation at the indazole N1 position confers strategic advantages in drug design:
In 1-(5-Bromo-1H-indazol-1-yl)ethanone, the acetyl moiety enhances cell membrane permeability, critical for central nervous system (CNS)-targeted agents. This modification also provides a synthetic handle for further derivatization via hydrolysis, amidation, or Grignard reactions [6] [8]. Comparative studies show that acetylated indazoles exhibit 3–5-fold higher bioavailability than hydroxylated analogs due to reduced Phase II glucuronidation [2].
Table 3: Acetyl vs. Unsubstituted Indazole Reactivity
| Reaction Type | 1H-Indazole | 1-Acetyl-1H-Indazole | Advantage of Acetylation |
|---|---|---|---|
| N-Alkylation | Fast, non-selective | Slow | Prevents over-alkylation |
| Electrophilic Aromatic Substitution | C3/C6 selectivity | Exclusive C6 selectivity | Enables regioselective synthesis |
| Oxidative Metabolism | High (N1 site) | Reduced | Improved metabolic stability |
| Hydrolysis | N/A | Alkaline-sensitive | Prodrug applications |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: